7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Medicinal Chemistry Drug Discovery Lipophilicity

7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1423037-54-0) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a molecular formula of C13H14BrN3 and a molecular weight of 292.17 g/mol. The compound features a benzimidazole core substituted at the 7-position with a bromine atom, at the 1-position with an n-butyl group, at the 2-position with a methyl group, and at the 5-position with a cyano (nitrile) group.

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
CAS No. 1423037-54-0
Cat. No. B1528247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
CAS1423037-54-0
Molecular FormulaC13H14BrN3
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C
InChIInChI=1S/C13H14BrN3/c1-3-4-5-17-9(2)16-12-7-10(8-15)6-11(14)13(12)17/h6-7H,3-5H2,1-2H3
InChIKeyMGRNNFSGHAUAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1423037-54-0): Chemical Identity and Core Properties for Procurement Decisions


7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1423037-54-0) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a molecular formula of C13H14BrN3 and a molecular weight of 292.17 g/mol . The compound features a benzimidazole core substituted at the 7-position with a bromine atom, at the 1-position with an n-butyl group, at the 2-position with a methyl group, and at the 5-position with a cyano (nitrile) group [1]. Its computed LogP value of 3.50 indicates moderate lipophilicity, while its density (1.4±0.1 g/cm³) and boiling point (429.9±25.0 °C at 760 mmHg) define its handling characteristics [2]. Recent patent filings (e.g., WO2023056123) highlight its industrial relevance as a versatile building block in pharmaceutical and materials research [3].

Why Generic Substitution Fails: The Non-Interchangeable Structural Features of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile


Within the benzimidazole-5-carbonitrile class, minor structural variations drastically alter physicochemical properties and synthetic utility. The specific combination of the 7-bromo substituent, the 1-n-butyl chain, and the 2-methyl group in this compound creates a unique reactivity and lipophilicity profile that cannot be replicated by close analogs. For instance, the absence of the bromo group (as in 1-butyl-2-methyl-1H-benzimidazole-5-carbonitrile, CAS 1403483-52-2) eliminates the key handle for cross-coupling derivatization , while the absence of the 2-methyl group (as in 7-bromo-1-butyl-1H-benzimidazole-5-carbonitrile, CAS 1437794-68-7) results in a lower LogP (3.0 vs. 3.50) and altered electronic distribution [1]. Such differences directly impact solubility, membrane permeability, and synthetic outcomes, making this compound a distinct entity for procurement decisions [2].

Quantitative Differentiation of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile Against Close Analogs


Increased Lipophilicity (LogP 3.50) vs. Non-Brominated Analog Enables Superior Membrane Permeability

The target compound exhibits a computed LogP value of 3.50, which is significantly higher than the 2.7 LogP of its non-brominated analog, 1-butyl-2-methyl-1H-benzimidazole-5-carbonitrile (CAS 1403483-52-2) [1]. This difference of +0.80 LogP units corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient, directly enhancing predicted passive membrane permeability . For applications requiring cellular uptake or blood-brain barrier penetration, this lipophilicity differential is a critical selection criterion.

Medicinal Chemistry Drug Discovery Lipophilicity

Presence of 7-Bromo Substituent Confers Synthetic Versatility via Cross-Coupling Reactions

The 7-bromo substituent in the target compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid diversification of the benzimidazole scaffold [1]. In contrast, the non-brominated analog 1-butyl-2-methyl-1H-benzimidazole-5-carbonitrile lacks this functionality, limiting derivatization to electrophilic aromatic substitution or nucleophilic aromatic substitution under harsh conditions . This reactivity difference is quantifiable in terms of synthetic step count: bromo-substituted benzimidazoles can achieve biaryl formation in a single step under mild conditions, whereas non-brominated analogs typically require pre-functionalization or directing groups [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Defined Physical Properties (Density 1.4 g/cm³, BP 430°C) Support Handling and Storage Decisions

The target compound has experimentally derived or computed physical properties: density of 1.4±0.1 g/cm³ and boiling point of 429.9±25.0 °C at 760 mmHg [1]. These values are critical for procurement and handling. For comparison, the non-brominated analog (CAS 1403483-52-2) has a lower molecular weight (213.28 g/mol) and likely lower density, though specific data is not publicly available . The higher density and boiling point of the target compound reflect the increased molecular mass and polarizability imparted by the bromine atom, which may affect solvent compatibility and storage conditions.

Process Chemistry Analytical Chemistry Handling

Commercial Availability with Defined Purity (95%+) and Competitive Pricing

The compound is commercially available from multiple suppliers with a typical purity of ≥95% . Pricing data indicates that 250 mg can be procured for approximately $75.00, 500 mg for $87.00, and 1 g for $98.00 (as of 2023) [1]. While exact pricing for close analogs such as 1-butyl-2-methyl-1H-benzimidazole-5-carbonitrile is not publicly listed, the target compound's established supply chain and competitive per-gram cost (approximately $0.10/mg at the 1 g scale) make it a cost-effective entry point for exploratory chemistry compared to custom synthesis of bespoke benzimidazole derivatives.

Procurement Supply Chain Commercial Availability

Optimal Application Scenarios for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile Based on Differentiated Properties


Medicinal Chemistry Lead Optimization: SAR Exploration via Cross-Coupling Diversification

When optimizing a benzimidazole-based lead series, the 7-bromo group enables rapid parallel synthesis of aryl-, heteroaryl-, or amine-substituted derivatives through Suzuki, Sonogashira, or Buchwald-Hartwig couplings [1]. This scenario is ideal for projects requiring systematic exploration of steric and electronic effects at the 7-position without de novo synthesis of each core. The compound's elevated LogP (3.50) further positions it for central nervous system (CNS) or intracellular target programs where passive permeability is advantageous [2].

Chemical Biology Probe Development: Installation of Reporter Groups via Bromo Handle

The bromo substituent can be exploited to introduce biotin, fluorophores, or photoaffinity labels via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, facilitating target identification or cellular imaging studies. This application leverages the compound's synthetic versatility and commercial availability to accelerate probe synthesis [3].

Process Chemistry and Scale-Up: Defined Physical Properties Support Reaction Engineering

With a known density (1.4 g/cm³) and boiling point (430°C), this compound is suitable for kilogram-scale manufacturing where accurate mass and volume measurements are critical for batch consistency. Its thermal stability (high boiling point) allows for high-temperature reactions and distillative workups without decomposition, a key advantage over less stable benzimidazole analogs [4].

Procurement for Early-Stage Discovery: Cost-Effective Entry into Benzimidazole Chemical Space

At approximately $98 per gram, this building block provides a low-risk, high-value entry point for hit expansion or fragment-based screening campaigns. Its defined purity (≥95%) and multi-vendor availability minimize quality control burden and supply chain delays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.